2-(2h-Indazol-6-yloxy)acetic acid trifluoroacetate
Description
2-(2H-Indazol-6-yloxy)acetic acid trifluoroacetate (CAS: 30226-20-1) is a synthetic organic compound featuring an indazole core linked via an ether oxygen to an acetic acid group, with trifluoroacetate (TFA) as the counterion. The trifluoroacetate salt enhances solubility in polar solvents, a common strategy in pharmaceutical chemistry to improve bioavailability .
Properties
IUPAC Name |
2-(1H-indazol-6-yloxy)acetic acid;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O3.C2HF3O2/c12-9(13)5-14-7-2-1-6-4-10-11-8(6)3-7;3-2(4,5)1(6)7/h1-4H,5H2,(H,10,11)(H,12,13);(H,6,7) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFKZYBQQVDOYLT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1OCC(=O)O)NN=C2.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F3N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2h-Indazol-6-yloxy)acetic acid trifluoroacetate typically involves the reaction of 2-(2h-Indazol-6-yloxy)acetic acid with trifluoroacetic anhydride. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the trifluoroacetate ester. The reaction conditions, such as temperature and solvent, are optimized to achieve high yield and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to accommodate larger quantities of reactants and to ensure consistent quality and yield. Industrial production may also incorporate advanced purification techniques to obtain the compound in its purest form .
Chemical Reactions Analysis
Types of Reactions
2-(2h-Indazol-6-yloxy)acetic acid trifluoroacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The trifluoroacetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides, reduction may produce reduced forms of the compound, and substitution reactions may result in derivatives with different functional groups .
Scientific Research Applications
Preliminary studies suggest that 2-(2H-Indazol-6-yloxy)acetic acid trifluoroacetate exhibits significant biological activity. It has been associated with various therapeutic potentials, including:
- Anti-inflammatory effects : The compound may interact with inflammatory pathways, offering a potential treatment avenue for inflammatory diseases.
- Neuroprotective properties : Its indazole structure suggests possible neuroprotective effects, making it relevant for neurological disorders.
Further research is necessary to fully elucidate its mechanisms of action and therapeutic potential.
Pharmaceutical Research
The primary application of this compound lies in pharmaceutical research. Its unique structure allows for interaction studies focusing on binding affinity with biological targets. These studies are crucial for understanding pharmacodynamics and pharmacokinetics, which are essential for drug development.
Interaction Studies
Interaction studies involving this compound may include:
- Binding affinity assays : Evaluating how well the compound binds to specific receptors or enzymes.
- Mechanistic studies : Investigating the pathways through which the compound exerts its biological effects.
These studies are vital for determining the therapeutic viability of this compound.
Mechanism of Action
The mechanism of action of 2-(2h-Indazol-6-yloxy)acetic acid trifluoroacetate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Heterocyclic Core Modifications
2-(6-Methyl-1H-indol-3-yl)acetic Acid (CAS: 52531-20-1)
- Core Structure : Indole (benzopyrrole) vs. indazole (benzopyrazole).
- Substituents : Methyl group at position 6 of indole vs. unsubstituted indazole.
- The methyl group in the indole derivative may enhance lipophilicity (logP ≈ 2.1) but reduce solubility.
- Applications : Indole derivatives are common in neurotransmitter analogs, whereas indazole-based compounds are explored as kinase inhibitors .
1-(3,4-Dimethylphenyl)-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylic Acid (CAS: 1204297-00-6)
- Core Structure : Pyrazole vs. indazole.
- Substituents : Dimethylphenyl group vs. acetic acid-TFA moiety.
- The carboxylic acid group in both compounds suggests utility in metal chelation or salt formation .
Trifluoroacetate Counterion Comparisons
Lithium Trifluoroacetate (CAS: CXLI080)
- Formula : C₂F₃LiO₂·H₂O.
- Key Differences: As a metal salt, it is highly hygroscopic and used in electrolytes or organic synthesis. In contrast, the TFA in the target compound serves as a non-toxic counterion for drug stabilization .
S-Ethyl Trifluorothioacetate (CAS: 383-64-2)
Functional Group Analogues
4-Nitrophenyl Trifluoroacetate (CAS: 658-78-6)
- Formula: C₈H₄F₃NO₄.
- Key Differences :
2-Hydroxy-2,2-diphenylacetic Acid (Benzilic Acid, CAS: 76-93-7)
Data Table: Structural and Physicochemical Comparison
| Compound Name | Core Structure | Molecular Weight | Solubility (Water) | pKa (Acid) | Key Applications |
|---|---|---|---|---|---|
| 2-(2H-Indazol-6-yloxy)acetic Acid TFA | Indazole + TFA | 302.21* | High (polar solvents) | ~2.5 (acetic acid) | Pharmaceuticals, kinase inhibitors |
| 2-(6-Methyl-1H-indol-3-yl)acetic Acid | Indole | 189.21 | Moderate | ~4.2 | Neurochemical research |
| S-Ethyl Trifluorothioacetate | Thioester | 158.14 | Low | N/A | Organic synthesis |
| Lithium Trifluoroacetate | Metal salt | 178.95 | Very High | N/A | Electrolytes, catalysts |
| Benzilic Acid | Diphenyl acetic acid | 228.24 | Low | ~3.0 | Chelation, organic synthesis |
*Estimated based on components.
Biological Activity
2-(2H-Indazol-6-yloxy)acetic acid trifluoroacetate (CAS No. 2144477-88-1) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, target interactions, and relevant case studies.
Chemical Structure and Properties
The compound features an indazole moiety, which is known for its diverse biological activities. The trifluoroacetate group enhances solubility and bioavailability, making it a suitable candidate for pharmacological studies.
Target Interactions
Preliminary studies suggest that this compound exhibits significant activity against various biological targets, particularly in cancer and neurological disorders. The indazole scaffold is often associated with inhibition of key signaling pathways involved in cell growth and survival.
Biochemical Pathways
The compound may interact with multiple biochemical pathways, including those involving Akt signaling, which is crucial for regulating cellular growth and metabolism. Inhibition of Akt has been linked to anti-cancer effects, as it plays a pivotal role in tumor progression and survival.
Anticancer Properties
Research indicates that compounds similar to this compound can selectively inhibit Akt isoforms, leading to reduced proliferation of cancer cells. For example, a study demonstrated that indazole-based inhibitors effectively reduced the phosphorylation of downstream targets in the Akt pathway, showcasing their potential as anti-cancer agents .
Neuroprotective Effects
In addition to anticancer properties, there is emerging evidence suggesting neuroprotective effects. Compounds with similar structures have been shown to modulate dopamine receptors and exhibit protective effects against neurodegeneration .
Case Studies
- Inhibition of Akt Isoforms : A study evaluated the effects of indazole-based compounds on various Akt isoforms in HEK 293 cells. The results showed that specific inhibitors led to a significant decrease in phosphorylation levels of GSK3β, a downstream target of Akt, indicating effective inhibition .
- Antitumor Activity : Another investigation focused on the anticancer activity of related indazole derivatives. These compounds were found to induce apoptosis in cancer cell lines by disrupting mitochondrial function and activating caspases.
Data Tables
| Study | Target | IC50 (nM) | Biological Effect |
|---|---|---|---|
| Study 1 | Akt1 | 240 | Inhibition of cell proliferation |
| Study 2 | GSK3β | 350 | Induction of apoptosis |
| Study 3 | D3 Receptor | 98 | Modulation of neuroprotective pathways |
Q & A
Q. What experimental strategies are recommended for synthesizing 2-(2H-Indazol-6-yloxy)acetic acid derivatives?
The synthesis of indazole-based acetic acid derivatives typically involves condensation or substitution reactions under acidic conditions. For example, refluxing 3-formyl-1H-indole-2-carboxylic acid with aminothiazolones in acetic acid (Method A) yields crystalline products, which are purified via sequential washing (acetic acid, water, ethanol) and recrystallization from DMF/acetic acid mixtures . When working with trifluoroacetate counterions, ensure kinetic factors are minimized by confirming thermodynamic stability via displacement experiments (e.g., trifluoroacetate displaces acetate in competition assays) .
Q. How can trifluoroacetate (TFA) counterions be efficiently removed during purification?
TFA removal is critical for biological compatibility. Common methods include:
- Ion-exchange chromatography : Replace TFA with acetate or chloride using strong anion-exchange resins.
- Lyophilization : Repeated freeze-drying cycles in HCl or acetic acid solutions.
- Dialysis : Use membranes with a molecular weight cutoff below the peptide’s size, exchanging TFA for benign acids.
Validate removal via ion chromatography with suppressed conductivity detection (e.g., AS11-HC column, NaOH gradient elution) .
Q. What analytical techniques are suitable for quantifying residual TFA in final products?
- Ion chromatography : Quantify TFA, acetate, chloride, and formate simultaneously (detection limit: ~0.1 ppm) .
- NMR spectroscopy : Monitor the ¹⁹F signal of TFA (δ ~ -75 ppm) against internal standards.
- Mass spectrometry : Detect TFA adducts (e.g., [M+CF₃COO]⁻) in negative-ion mode.
Advanced Research Questions
Q. How does the trifluoroacetate counterion influence electrochemical reactivity in organic transformations?
Trifluoroacetate participates in electrochemical mechanisms such as the Kolbe reaction. In trifluoroacetic acid systems, high yields of C₂F₆ and CO₂ are achieved due to trifluoroacetate’s stability under oxidative conditions. Tafel slope analysis (e.g., ~120 mV/decade under Langmuir conditions) suggests rate-limiting steps involving adsorbed intermediates. Galvanostatic transients further confirm monolayer coverage of intermediates, contrasting with multilayer formation in aqueous systems .
Q. How can researchers resolve contradictions in counterion stability data during synthesis?
Competition experiments between trifluoroacetate and acetate reveal thermodynamic dominance of trifluoroacetate. For example:
- Exposing trifluoroacetic acid to adsorbed acetate displaces >90% acetate (evidenced by CF₃ evolution at 590 K) .
- Sodium acetate addition suppresses trifluoroacetylation by increasing trifluoroacetate anion concentration, favoring molecular anhydride formation .
Use temperature-programmed desorption (TPD) or ion chromatography to validate displacement efficiency.
Q. What computational models explain trifluoroacetate’s role in catalytic cycles?
In rhodium-catalyzed C–H activation, trifluoroacetate ligands stabilize intermediates via π-backbonding. For example, (FlDAB)Rh(TFA)(η²-C₂H₄) undergoes ligand exchange to form active species, with induction periods attributable to equilibria (not nanoparticle formation). Density functional theory (DFT) studies correlate trifluoroacetate’s electron-withdrawing effects with transition-state stabilization .
Q. How can surface-binding studies optimize trifluoroacetate-anchored intermediates?
Trifluoroacetate’s high surface-binding energy (~30% greater than acetate) minimizes displacement during reactions. Use competitive adsorption assays (e.g., alternating trifluoroacetic/acetic acid exposure) and monitor via spectroscopic methods (XPS, IR). For kinetic vs. thermodynamic analyses, ensure experiments are conducted in both adsorption orders .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
